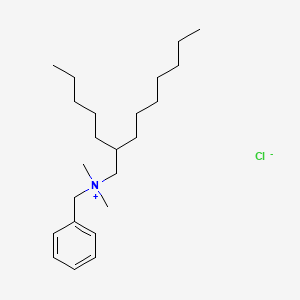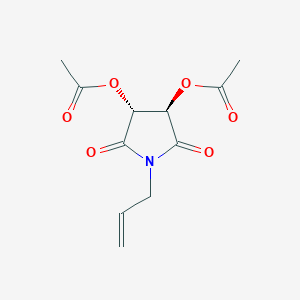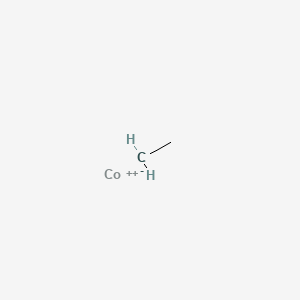
Cobalt(2+);ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);ethane, also known as cobalt ethane complex, is a coordination compound where cobalt is in the +2 oxidation state. This compound is of significant interest due to its potential applications in catalysis and material science. The interaction between cobalt and ethane can lead to various chemical transformations, making it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);ethane typically involves the reaction of cobalt salts with ethane under controlled conditions. One common method is the dehydrogenation of ethane in the presence of a cobalt catalyst. This process can be carried out in a high-temperature reactor where ethane is passed over a cobalt-based catalyst, leading to the formation of the cobalt ethane complex .
Industrial Production Methods
Industrial production of this compound often involves the use of cobalt catalysts supported on various substrates such as zeolites or metal-organic frameworks. These catalysts are prepared by impregnating the support material with cobalt salts, followed by calcination to achieve the desired catalytic properties . The ethane dehydrogenation process is then carried out in large-scale reactors to produce the cobalt ethane complex efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+);ethane undergoes several types of chemical reactions, including:
Oxidation: Ethane can be oxidized in the presence of cobalt catalysts to form ethylene and other oxidation products.
Substitution: Ligands in the cobalt ethane complex can be substituted with other ligands, altering the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include ethylene, metallic cobalt, and substituted cobalt complexes. These products have significant industrial applications, particularly in the production of polymers and other chemicals .
Wissenschaftliche Forschungsanwendungen
Cobalt(2+);ethane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which cobalt(2+);ethane exerts its effects involves the activation of ethane through coordination with the cobalt center. This activation facilitates various chemical transformations, such as dehydrogenation and oxidation. The molecular targets include the C-H bonds in ethane, which are weakened upon coordination with cobalt, making them more susceptible to chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cobalt-based catalysts and ethane complexes with different metal centers, such as nickel and iron .
Uniqueness
Cobalt(2+);ethane is unique due to its high catalytic activity and stability under reaction conditions. Compared to nickel and iron complexes, cobalt complexes often exhibit superior performance in ethane dehydrogenation reactions, making them more suitable for industrial applications .
Eigenschaften
CAS-Nummer |
150293-07-5 |
|---|---|
Molekularformel |
C2H5Co+ |
Molekulargewicht |
87.99 g/mol |
IUPAC-Name |
cobalt(2+);ethane |
InChI |
InChI=1S/C2H5.Co/c1-2;/h1H2,2H3;/q-1;+2 |
InChI-Schlüssel |
GRQYGVGKLMLUNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[CH2-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


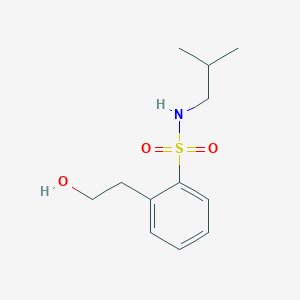
methanone](/img/structure/B12551631.png)
![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine](/img/structure/B12551659.png)
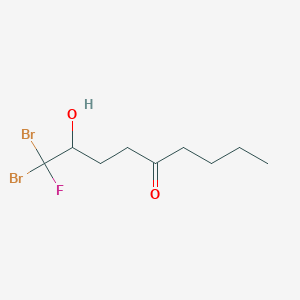
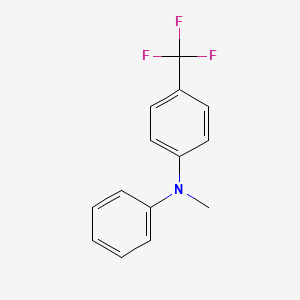
![Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-](/img/structure/B12551667.png)

![3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B12551673.png)
